2-Methyloctadecyl paf
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-O-methyl-PAF C-18 is synthesized by introducing a methyl group at the sn-2 position of the glycerol backbone through an ether linkage. The synthesis involves the following steps:
Starting Material: The synthesis begins with 1-O-octadecyl-sn-glycero-3-phosphocholine.
Methylation: The hydroxyl group at the sn-2 position is methylated using methyl iodide in the presence of a base such as sodium hydride.
Purification: The product is purified using chromatographic techniques to obtain pure 2-O-methyl-PAF C-18.
Industrial Production Methods: Industrial production of 2-O-methyl-PAF C-18 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-O-methyl-PAF C-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methyl group at the sn-2 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of 2-O-methyl-PAF C-18.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-O-methyl-PAF C-18 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids and their interactions with other molecules.
Biology: The compound is used to investigate the role of platelet-activating factors in cellular processes such as inflammation and immune responses.
Medicine: Research on 2-O-methyl-PAF C-18 has shown its potential in inhibiting tumor cell invasiveness and modulating immune responses, making it a candidate for therapeutic applications
Mechanism of Action
2-O-methyl-PAF C-18 exerts its effects by interacting with the platelet-activating factor receptor (PAFR). Upon binding to PAFR, it activates a cascade of intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers further activate protein kinase C (PKC) and other downstream effectors, resulting in various cellular responses such as inflammation and immune modulation .
Comparison with Similar Compounds
Platelet-activating factor C-16: Another analog with a shorter carbon chain at the sn-1 position.
Hexanolamino PAF C-16: Contains an additional 4-carbon atoms chain attached to the terminal amino group.
Pyrrolidino PAF: Features a 5-member lactam ring attached to the glycerol backbone.
Uniqueness of 2-O-methyl-PAF C-18:
- The presence of a methyl group at the sn-2 position makes 2-O-methyl-PAF C-18 unique, as it influences the compound’s biological activity and interactions with cellular receptors.
- Compared to other analogs, 2-O-methyl-PAF C-18 has shown distinct effects on plasma membrane fluidity and tumor cell invasiveness .
Properties
CAS No. |
138852-22-9 |
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Molecular Formula |
C29H60NO7P |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
[2-acetyloxy-3-(2-methyloctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H60NO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(2)24-34-25-29(37-28(3)31)26-36-38(32,33)35-23-22-30(4,5)6/h27,29H,7-26H2,1-6H3 |
InChI Key |
CIVAIADZNGBFHP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Synonyms |
1-O-(2-methyloctadecyl)-2-O-acetyl-rac-glycero-3-phosphocholine 2-methyl-C18-PAF 2-methyloctadecyl PAF |
Origin of Product |
United States |
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